S15535
Overview
Description
S-15535 is a phenylpiperazine compound known for its high selectivity and potency as a ligand for serotonin 5-HT1A receptors. It acts as an agonist at presynaptic 5-HT1A receptors and as an antagonist (weak partial agonist) at postsynaptic 5-HT1A receptors . This compound has been studied for its potential anxiolytic properties .
Mechanism of Action
S15535, also known as 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine, is a phenylpiperazine drug that has been studied for its potential anxiolytic properties .
Target of Action
This compound is a potent and highly selective ligand for the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission in the brain .
Mode of Action
This compound acts as both an agonist and antagonist at the 5-HT1A receptor . Specifically, it acts as an agonist at presynaptic 5-HT1A receptors, where it activates these receptors and suppresses the release of serotonin . At the same time, it acts as a weak partial antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By selectively activating presynaptic 5-HT1A receptors and suppressing the release of serotonin, this compound can modulate the serotonergic transmission in the brain .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The activation of presynaptic 5-HT1A receptors and the suppression of serotonin release by this compound result in its anxiolytic-like effects . It has been shown to increase punished responses in the Vogel conflict test and active social interaction in rats, both of which are indicative of anxiolytic activity .
Preparation Methods
The synthesis of S-15535 involves the formation of a benzodioxopiperazine structure. The synthetic route typically includes the following steps:
Formation of the benzodioxan ring: This involves the cyclization of appropriate precursors to form the benzodioxan ring.
Attachment of the indan-2-yl group: The indan-2-yl group is introduced through a series of reactions, including alkylation and cyclization.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which is achieved through a cyclization reaction.
Chemical Reactions Analysis
S-15535 undergoes various chemical reactions, including:
Oxidation: S-15535 can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert S-15535 to its reduced forms, affecting the piperazine ring.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of phenylpiperazine derivatives with serotonin receptors.
Biology: S-15535 is used to investigate the role of serotonin receptors in various biological processes, including neurotransmission and behavior.
Comparison with Similar Compounds
S-15535 is unique due to its dual action as an agonist at presynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT1A receptors. Similar compounds include:
Buspirone: A partial agonist at 5-HT1A receptors, used as an anxiolytic agent.
Flesinoxan: A full agonist at 5-HT1A receptors, studied for its antidepressant and anxiolytic properties.
WAY-100635: A selective antagonist at 5-HT1A receptors, used as a research tool to study serotonin receptor functions.
S-15535’s unique combination of agonist and antagonist actions at different receptor sites distinguishes it from these similar compounds .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPEMXOOWNICQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163557 | |
Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-34-7 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146998-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S15535 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-15535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.